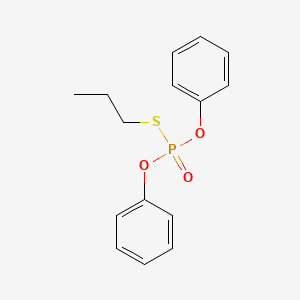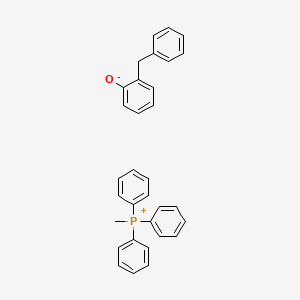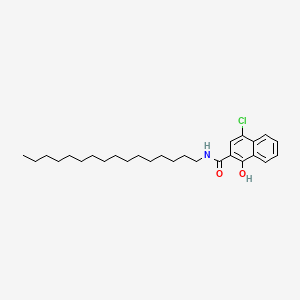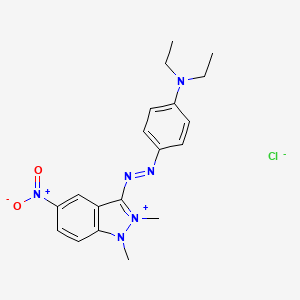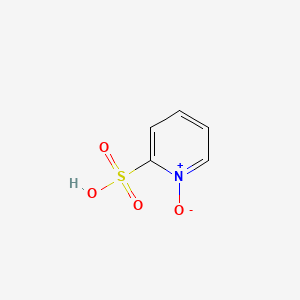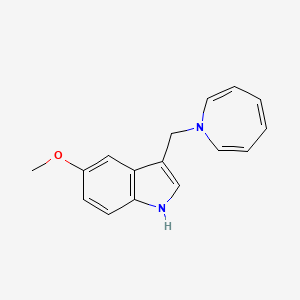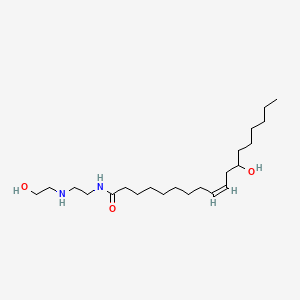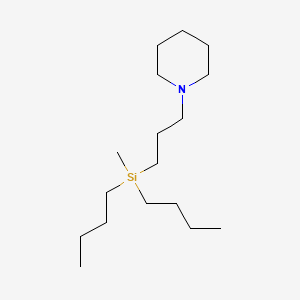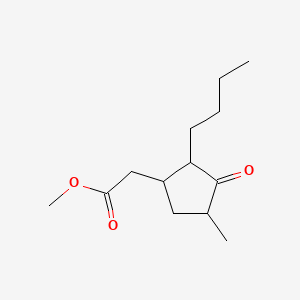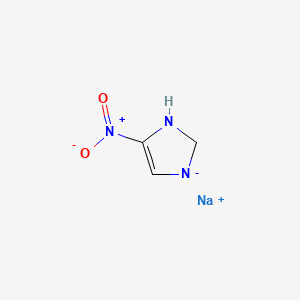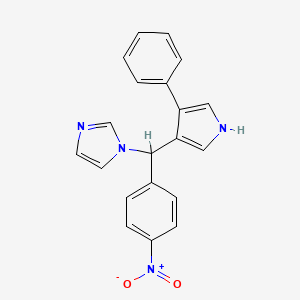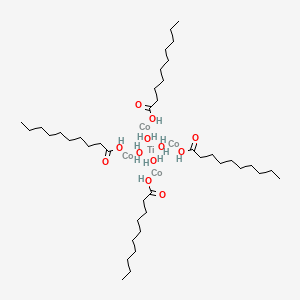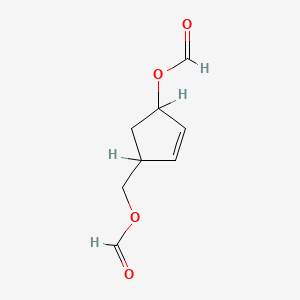
(4-(Formyloxy)cyclopent-2-enyl)methyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Formyloxy)cyclopent-2-enyl)methyl formate: is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with formyloxy and formate groups. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Formyloxy)cyclopent-2-enyl)methyl formate typically involves the esterification of cyclopent-2-en-1-ol derivatives with formic acid or its derivatives. One common method includes the reaction of cyclopent-2-en-1-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (4-(Formyloxy)cyclopent-2-enyl)methyl formate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The formyloxy and formate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(Formyloxy)cyclopent-2-enyl)methyl formate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for esterases and lipases .
Medicine
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its pleasant odor, making it useful in perfumery .
Mecanismo De Acción
The mechanism of action of (4-(Formyloxy)cyclopent-2-enyl)methyl formate involves its interaction with nucleophiles and electrophiles. The formyloxy and formate groups can participate in various chemical reactions, including hydrolysis, where they are cleaved by water or other nucleophiles. The cyclopentene ring can undergo addition reactions, making the compound versatile in chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopent-2-en-1-yl formate
- Cyclopent-2-en-1-yl acetate
- Cyclopent-2-en-1-yl propionate
Uniqueness
(4-(Formyloxy)cyclopent-2-enyl)methyl formate is unique due to the presence of both formyloxy and formate groups on the cyclopentene ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one ester group .
Propiedades
Número CAS |
95873-66-8 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
(4-formyloxycyclopent-2-en-1-yl)methyl formate |
InChI |
InChI=1S/C8H10O4/c9-5-11-4-7-1-2-8(3-7)12-6-10/h1-2,5-8H,3-4H2 |
Clave InChI |
MEPOSOVTGFPBQX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC1OC=O)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


